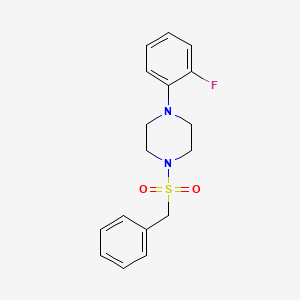
3,4-dichloro-N-(3-chloro-4-methoxyphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dichloro-N-(3-chloro-4-methoxyphenyl)benzamide, also known as AG490, is a small molecule inhibitor that has been widely used in scientific research. The compound was first synthesized in 1994 and has since been used in various studies to investigate its mechanism of action, biochemical and physiological effects, as well as its potential applications in the field of medicine.
Mechanism of Action
3,4-dichloro-N-(3-chloro-4-methoxyphenyl)benzamide works by binding to the ATP-binding site of JAKs, thereby preventing the phosphorylation of downstream signaling molecules. This leads to the inhibition of various cytokine and growth factor signaling pathways, including those involved in the immune response, inflammation, and cancer.
Biochemical and Physiological Effects:
3,4-dichloro-N-(3-chloro-4-methoxyphenyl)benzamide has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that 3,4-dichloro-N-(3-chloro-4-methoxyphenyl)benzamide can inhibit the proliferation of various cancer cell lines, including breast, prostate, and lung cancer cells. The compound has also been shown to induce apoptosis in cancer cells through the activation of caspases.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 3,4-dichloro-N-(3-chloro-4-methoxyphenyl)benzamide in lab experiments is its specificity towards JAKs. This allows researchers to investigate the role of JAKs in various cellular processes without affecting other signaling pathways. However, one limitation of using 3,4-dichloro-N-(3-chloro-4-methoxyphenyl)benzamide is its potential toxicity towards non-cancerous cells, which may limit its use in certain experiments.
Future Directions
3,4-dichloro-N-(3-chloro-4-methoxyphenyl)benzamide has shown promising results in various studies, and there are several future directions for its use in the field of medicine. One potential application is in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis, which are characterized by the overactivation of the immune system. 3,4-dichloro-N-(3-chloro-4-methoxyphenyl)benzamide has been shown to inhibit the activity of JAKs involved in the immune response, and may therefore be effective in reducing inflammation and tissue damage in these diseases.
Another potential application is in the treatment of cancer. 3,4-dichloro-N-(3-chloro-4-methoxyphenyl)benzamide has been shown to inhibit the proliferation of various cancer cell lines, and may therefore be effective in the treatment of certain types of cancer. However, further studies are needed to determine the efficacy and safety of 3,4-dichloro-N-(3-chloro-4-methoxyphenyl)benzamide in clinical trials.
In conclusion, 3,4-dichloro-N-(3-chloro-4-methoxyphenyl)benzamide, or 3,4-dichloro-N-(3-chloro-4-methoxyphenyl)benzamide, is a small molecule inhibitor that has been extensively studied for its potential applications in the field of medicine. The compound has been shown to inhibit the activity of JAKs, and may therefore be effective in the treatment of autoimmune diseases and cancer. However, further studies are needed to determine its efficacy and safety in clinical trials.
Synthesis Methods
The synthesis of 3,4-dichloro-N-(3-chloro-4-methoxyphenyl)benzamide involves a series of chemical reactions starting from 3,4-dichloroaniline and 3-chloro-4-methoxybenzoyl chloride. The reaction is carried out in the presence of a catalyst and an organic solvent, resulting in the formation of 3,4-dichloro-N-(3-chloro-4-methoxyphenyl)benzamide as a white crystalline powder.
Scientific Research Applications
3,4-dichloro-N-(3-chloro-4-methoxyphenyl)benzamide has been extensively studied for its potential applications in the field of medicine. The compound has been shown to inhibit the activity of a class of enzymes called Janus kinases (JAKs), which are involved in the signaling pathways of various cytokines and growth factors. As a result, 3,4-dichloro-N-(3-chloro-4-methoxyphenyl)benzamide has been used as a tool to investigate the role of JAKs in various cellular processes, including cell growth, differentiation, and apoptosis.
properties
IUPAC Name |
3,4-dichloro-N-(3-chloro-4-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl3NO2/c1-20-13-5-3-9(7-12(13)17)18-14(19)8-2-4-10(15)11(16)6-8/h2-7H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQOLEXQAJXDJIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dichloro-N-(3-chloro-4-methoxyphenyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-methoxy-1-naphthyl)methyl]-4-methyl-1,4-diazepane](/img/structure/B5719094.png)


![N-(3-chloro-2-methylphenyl)-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5719128.png)




![4-bromo-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5719161.png)
![4-[(1-hydroxycyclohexyl)ethynyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B5719166.png)


![N'-{[(4-bromo-3-methylphenoxy)acetyl]oxy}-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B5719196.png)